5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core, substituted with chloro, methoxy, and dimethyl groups. The benzo[b][1,4]oxazepine moiety is a seven-membered heterocycle fused to a benzene ring, conferring rigidity and influencing binding affinity. Crystallographic data for such compounds are often resolved using programs like SHELX, which remains a cornerstone for small-molecule refinement .
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-18(2)10-26-14-7-5-12(9-13(14)20-17(18)22)21-27(23,24)16-8-11(19)4-6-15(16)25-3/h4-9,21H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUWEEUPFNXOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
- Molecular Formula: C17H18ClN3O4S
- Molecular Weight: 395.861 g/mol
- CAS Number: 936232-22-3
- Structure: The compound features a chloro group, a methoxybenzenesulfonamide moiety, and a complex oxazepin structure.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors indicates potential interactions with enzymes like squalene synthase and farnesyl diphosphate synthase .
- Antimicrobial Activity: Research has indicated that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is particularly known for its antibacterial effects by inhibiting bacterial folate synthesis .
- Anticancer Potential: Some derivatives of oxazepin compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of squalene synthase | |
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -
Anticancer Activity:
In vitro studies demonstrated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic markers, highlighting its potential as an anticancer therapeutic . -
Enzyme Interaction Studies:
Molecular docking studies were performed to predict the binding affinity of the compound to squalene synthase. The results indicated a strong binding interaction with an estimated Ki value suggesting competitive inhibition .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
- Mechanism of Action : Preliminary studies have indicated that this compound may act as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which is implicated in several cancer pathways. Inhibition of RIP1 has been associated with anti-inflammatory effects and modulation of programmed cell death pathways, suggesting its use in cancer therapies targeting apoptosis mechanisms.
- In Vitro Studies : Research has demonstrated cytotoxic effects against various cancer cell lines. For instance, in prostate cancer models, the compound showed significant inhibition of cell proliferation and induction of apoptosis at low micromolar concentrations.
2. Neuroprotective Effects
- Mechanism of Action : The compound may also interact with neurotransmitter systems, particularly through modulation of glutamate receptors. This interaction could provide neuroprotective benefits in conditions such as Alzheimer's disease.
- Animal Models : Studies in rodent models have shown that administration of the compound can reduce neuronal loss and improve behavioral outcomes related to neurodegeneration.
Case Studies
Prostate Cancer Model
- A study involving androgen-sensitive prostate cancer cell lines demonstrated that treatment with the compound led to a significant reduction in tumor growth compared to control groups. The mechanism was linked to androgen receptor degradation pathways.
Neurodegenerative Disease Model
- In a model of Alzheimer’s disease, the compound was shown to reduce amyloid-beta plaque formation and improve cognitive function as measured by behavioral tests. These findings suggest a dual role in both cancer therapy and neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct data on this specific compound or its analogs. However, general comparisons can be drawn based on structural and functional analogs:
Structural Analogues
| Compound Name | Core Structure | Key Substituents | Biological Activity (Hypothetical) |
|---|---|---|---|
| Target Compound | Benzo[b][1,4]oxazepine | Cl, OCH₃, SO₂NH- | Potential enzyme inhibition |
| Diazepam | Benzodiazepine | Cl, CH₃, N-methyl | GABA receptor modulation |
| Sulfonamide-based kinase inhibitors | Heterocyclic sulfonamides | Varied aryl/heteroaryl groups | Kinase inhibition (e.g., JAK2) |
- Key Differences :
- The target compound’s benzo[b][1,4]oxazepine core differs from benzodiazepines (e.g., diazepam) in oxygen placement and ring saturation, likely altering receptor selectivity .
- Compared to simpler sulfonamides (e.g., acetazolamide), the fused heterocycle may enhance lipophilicity, impacting membrane permeability.
Analytical Characterization
While highlights NMR and UV for compound elucidation (e.g., Zygocaperoside) , the target compound’s stereochemical complexity may require X-ray crystallography, typically refined via SHELX .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sulfonamide coupling between a functionalized benzooxazepine intermediate and a chlorinated benzene sulfonyl chloride. Key steps include:
- Use of a base (e.g., triethylamine or pyridine) to neutralize HCl during sulfonamide bond formation .
- Multi-step protocols involving protective group strategies for the oxazepine ring, as seen in analogous benzoxazole syntheses .
- Monitoring reaction progress via TLC or HPLC to optimize reaction time and temperature.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : , , and 2D NMR (e.g., HSQC, COSY) to resolve complex aromatic and heterocyclic proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive structural elucidation if crystalline forms are obtainable .
- UV-Vis/Fluorescence : To study electronic transitions, particularly if the compound exhibits fluorophore-like properties .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology :
- Solubility Screening : Use polar (DMSO, methanol) and non-polar solvents (dichloromethane) with sonication and heating .
- Stability Studies : Accelerated degradation tests under varying pH, temperature, and light exposure, analyzed via HPLC or LC-MS .
Advanced Research Questions
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
- Methodology :
- Process Engineering : Implement continuous flow chemistry to enhance mixing and heat transfer for exothermic reactions .
- Separation Technologies : Use membrane filtration or column chromatography scaled to industrial-grade systems .
- Quality Control : In-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodology :
- In Vitro Testing : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays .
- Computational Modeling : Docking studies to predict binding affinity with receptors linked to the benzooxazepine scaffold .
- Cellular Models : Use immortalized cell lines (e.g., HEK293, HepG2) to assess cytotoxicity and mechanism of action .
Q. What approaches resolve contradictions in reported reactivity or bioactivity data for structurally similar sulfonamides?
- Methodology :
- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., controlled humidity, reagent purity) .
- Meta-Analysis : Cross-reference data from PubChem, peer-reviewed journals, and synthetic protocols to identify outliers .
- Advanced Analytics : Use quantum mechanical calculations (DFT) to explain electronic effects influencing reactivity .
Q. How can the compound’s pharmacokinetic properties be predicted or optimized?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
